molecular formula C15H12N4OS2 B2631136 5-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole CAS No. 478080-32-9

5-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole

Cat. No.: B2631136
CAS No.: 478080-32-9
M. Wt: 328.41
InChI Key: WINQSJCSWLPBRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole is a complex heterocyclic compound that incorporates both thiazole and triazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamides and hydrazine derivatives

Biological Activity

The compound 5-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula: C15H12N4OS2
  • Molecular Weight: 328.41 g/mol
  • CAS Number: 478080-32-9

The compound features a thiazole moiety linked to a methoxyphenyl group and a triazole structure, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole and triazole derivatives. The compound has shown significant activity against various cancer cell lines.

Case Study:
A study conducted by Evren et al. (2019) evaluated thiazole derivatives for their anticancer properties against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell line. The results indicated that compounds similar to this compound exhibited selective cytotoxicity with IC50 values less than that of standard drugs like doxorubicin .

Anticonvulsant Activity

The anticonvulsant effects of thiazole derivatives have also been documented. In a picrotoxin-induced convulsion model, compounds with structural similarities to the target compound demonstrated effective anticonvulsant activity with low median effective doses (ED50) .

Table 1: Summary of Biological Activities

Activity TypeModel UsedIC50/ED50 (mg/kg)Reference
AnticancerA549 Cells< 10Evren et al.
AnticonvulsantPicrotoxin-induced convulsion18.4

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring and the thiazole moiety significantly influence biological activity. The presence of electron-donating groups such as methoxy at specific positions enhances anticancer efficacy .

While specific mechanisms for this compound have yet to be fully elucidated, it is suggested that these compounds may interact with critical cellular pathways involved in apoptosis and cell proliferation. Molecular dynamics simulations have shown potential interactions with proteins involved in cancer progression .

Properties

IUPAC Name

5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS2/c1-9-13(22-15-16-8-17-19(9)15)12-7-21-14(18-12)10-3-5-11(20-2)6-4-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINQSJCSWLPBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C3=CSC(=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.